Thymidine 3',5'-diphosphate

Description

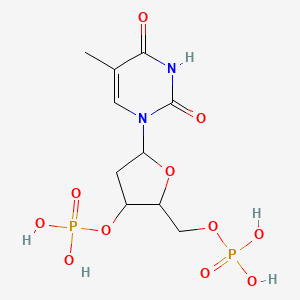

Thymidine (B127349) 3',5'-diphosphate (pdTp) is a derivative of the deoxynucleoside thymidine. nih.gov Unlike the more common thymidine 5'-diphosphate (dTDP), which has a diphosphate (B83284) group only at the 5' position, pdTp is characterized by phosphate (B84403) groups on both the 3' and 5' carbons of the deoxyribose ring. vulcanchem.com This structural distinction is crucial to its function and interactions within biological systems.

As a nucleotide derivative, Thymidine 3',5'-diphosphate participates in and influences several key biological processes. It is recognized for its ability to inhibit DNA synthesis, a fundamental process for cell proliferation. biosynth.com This inhibitory action contributes to its observed anti-tumor and antiviral activities. biosynth.combiosynth.com The compound's structure allows it to interact with specific enzymes, modulating their function and thereby impacting cellular pathways.

In the realm of molecular biology and biochemistry, this compound is a widely utilized research tool. It serves as a selective inhibitor for particular enzymes, making it invaluable for studying their structure and mechanism of action. medchemexpress.commedchemexpress.com A primary example is its use as a competitive inhibitor of Staphylococcal nuclease. nih.gov Researchers also employ pdTp to investigate the intricacies of nucleic acid metabolism and the roles of various nucleotides in cellular functions. cymitquimica.com Its application extends to proteomics research, where it aids in the study of protein-nucleotide interactions. scbt.com

This compound provides a lens through which to examine the complex world of nucleotide regulation and cellular signaling. The biosynthesis of pyrimidine (B1678525) nucleotides is a tightly regulated process, subject to feedback inhibition by its end products to prevent their accumulation. jmb.or.kr The introduction of a molecule like pdTp can perturb these pathways, offering insights into their regulatory mechanisms.

Recent research has highlighted its role as a selective inhibitor of the Tudor domain-containing protein 1 (SND1), a component of the miRNA regulatory complex RISC. medchemexpress.commedchemexpress.com By inhibiting SND1, pdTp can influence gene expression, including the upregulation of apoptosis-related and tumor suppressor genes. medchemexpress.commedchemexpress.com This positions this compound as a significant molecule for exploring the signaling cascades that govern cell growth, differentiation, and death.

Chemical and Physical Properties

The following table summarizes key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H16N2O11P2 | nih.gov |

| Molecular Weight | 402.19 g/mol | nih.gov |

| IUPAC Name | [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | nih.gov |

Research Findings on Enzyme Inhibition

This compound is a known inhibitor of several key enzymes, as detailed in the table below.

| Enzyme | Description of Interaction | Research Context | Source |

| Staphylococcal Nuclease | Acts as a selective and competitive inhibitor. | Used in NMR docking studies to determine the conformation of the bound inhibitor. | medchemexpress.comnih.gov |

| Tudor domain containing 1 (SND1) | A selective inhibitor of this subunit of the MicroRNA regulatory complex RISC. | Investigated for its role in anti-tumor activity and its effect on gene expression. | medchemexpress.commedchemexpress.com |

| [3,5-2H2] tyrosyl nuclease | A selective inhibitor. | Studied in the context of its anti-tumor properties. | medchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNCBOPUCJOHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O11P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of Thymidine 3 ,5 Diphosphate

X-ray Diffraction Studies of Ternary Complexes

X-ray crystallography has been instrumental in visualizing the three-dimensional structure of thymidine (B127349) 3',5'-diphosphate when bound to enzymes, often in the presence of a metal ion, forming a ternary complex. nih.govnih.gov

Detailed analysis of the ternary complex of staphylococcal nuclease, Ca²⁺, and thymidine 3',5'-diphosphate (pdTp) has been achieved at resolutions as high as 1.5 to 1.65 Å. nih.govnih.gov These studies reveal the precise geometry of inhibitor binding within the enzyme's active site. nih.gov However, it has been noted that in the crystalline state of the staphylococcal nuclease-Ca²⁺-pdTp complex, the conformation of the bound inhibitor can be distorted by interactions with adjacent enzyme molecules in the crystal lattice. nih.gov

NMR docking studies have been employed to correct for these crystal lattice-induced distortions and determine the solution conformation of the enzyme-bound inhibitor. nih.gov In the case of staphylococcal nuclease, the NMR-derived structure of bound pdTp shows significant displacement of the thymine (B56734), deoxyribose, and 3'-phosphate moieties compared to their positions in the X-ray structure. nih.gov For instance, the 3'-phosphate is observed to form hydrogen bonds with different amino acid residues in the NMR structure compared to the crystalline one. nih.gov

The table below summarizes key crystallographic data for enzyme-inhibitor complexes involving thymidine diphosphate (B83284) derivatives.

| Enzyme | Ligand(s) | PDB ID | Resolution (Å) |

| Staphylococcal Nuclease | Ca²⁺, this compound (pdTp) | 1STG | 1.65 |

| Escherichia coli Thymidylate Synthase (Y94F mutant) | Thymidine 5'-monophosphate (dTMP), 10-propargyl-5,8-dideazafolate | 2FTO | 2.00 |

| Escherichia coli Thymidylate Synthase (C146S mutant) | Thymidine 5'-monophosphate (dTMP), MTF | 3BGX | 1.93 |

| Escherichia coli Thymidylate Synthase (Cys167 mutant) | Not applicable | 1EV8 | 1.7 |

Data sourced from RCSB PDB and related publications. nih.govrcsb.orgrcsb.orgrcsb.org

Spectroscopic and Crystallographic Investigations of Enzyme-Ligand Complexes

X-ray Diffraction Studies of Ternary Complexes

Identification of Key Amino Acid Residues and Ionic Interactions in Binding Sites

The binding of this compound within the active site of enzymes like staphylococcal nuclease is stabilized by a network of specific interactions with key amino acid residues. The metal-coordinated 5'-phosphate group is a primary anchor, receiving bifunctional hydrogen bonds from the guanidinium (B1211019) groups of both Arginine-35 (Arg-35) and Arginine-87 (Arg-87). nih.govpnas.org These arginine residues play a dual role in both binding and catalysis. pnas.org

Further interactions involve the thymine ring and the deoxyribose moiety. In the solution structure derived from NMR docking, the thymine ring is positioned to allow for hydrogen bonding with the phenolic hydroxyl group of Tyrosine-115 (Tyr-115). nih.gov The repositioned 3'-phosphate group forms hydrogen bonds with Lysine-49 (Lys-49), a notable difference from the crystalline structure where it interacts with Lysine-84 and Tyrosine-85 (Tyr-85). nih.gov Intermolecular Nuclear Overhauser Effects (NOEs) have confirmed the proximity of the inhibitor to the ring protons of Tyr-85, Tyr-113, and Tyr-115. nih.gov The carboxylate of Glutamate-43 (Glu-43) is also positioned at the active site, where it is proposed to act as a general base, promoting nucleophilic attack by a bound water molecule. pnas.org

Table 1: Key Amino Acid Interactions with this compound in Staphylococcal Nuclease

| Amino Acid Residue | Interacting Moiety of pdTp | Type of Interaction | Reference |

|---|---|---|---|

| Arg-35 | 5'-Phosphate | Ionic Interaction, Hydrogen Bonds | nih.govpnas.org |

| Arg-87 | 5'-Phosphate | Ionic Interaction, Hydrogen Bonds | nih.govpnas.org |

| Glu-43 | Bound Water Molecule | General Base Catalysis | pnas.org |

| Tyr-115 | Thymine Ring | Hydrogen Bond | nih.gov |

| Tyr-85, Tyr-113 | Inhibitor Protons | Proximity (NOEs) | nih.gov |

| Lys-49 | 3'-Phosphate (in NMR structure) | Hydrogen Bond | nih.gov |

Structural Characterization of Metal Ion Liganding

A divalent metal ion, typically Ca²⁺, is essential for the binding of this compound to staphylococcal nuclease. pnas.org The Ca²⁺ ion plays a crucial role in catalysis by interacting with a phosphate (B84403) oxygen atom, leading to the polarization of the phosphodiester bond. pnas.org This interaction, along with hydrogen bonds from Arg-35 and Arg-87, facilitates nucleophilic attack on the phosphorus atom. pnas.org The 5'-phosphate group of pdTp is a direct ligand to the metal ion, anchoring the inhibitor to the active site. nih.govpnas.org In studies of other polymerases, the catalytic metal ions are often coordinated by carboxylates from aspartate residues and oxygen ligands from the phosphate groups of the nucleotide. acs.org

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy has been a powerful tool for determining the structure and dynamics of this compound in solution, providing insights that complement solid-state crystal structures.

Solution Structure Determination and Conformational Dynamics

NMR studies on the ternary complex of staphylococcal nuclease, Ca²⁺, and pdTp have revealed a detailed solution-state conformation of the bound inhibitor. nih.gov Unlike in the crystal lattice structure, the solution conformation is not distorted by interactions with adjacent enzyme molecules. nih.gov The conformation is characterized as high-anti regarding the glycosidic bond (χ = 58 ± 10°), with the deoxyribose sugar adopting a C2' endo/O1' endo pucker (δ = 143 ± 2°). nih.gov This indicates significant conformational freedom in the molecule. oup.com

The backbone torsion angles have also been defined: the C3'-O3' bond (ε) is (-) synclinal, the C4'-C5' bond (γ) is trans, gauche, and the C5'-O5' bond (β) can be either (-) or (+) clinal. nih.gov These findings show that phosphorylation and incorporation into a larger complex have tangible, though sometimes slight, effects on the conformation of the thymidine moiety. cdnsciencepub.com

Table 2: Conformational Parameters of Bound this compound from NMR Studies

| Parameter | Description | Value/Conformation | Reference |

|---|---|---|---|

| χ (chi) | Glycosidic Bond Angle | 58 ± 10° (high-anti) | nih.gov |

| δ (delta) | Sugar Pucker Phase Angle | 143 ± 2° (C2' endo/O1' endo) | nih.gov |

| ε (epsilon) | C3'-O3' Bond Torsion | 273 ± 4° ((-) synclinal) | nih.gov |

| γ (gamma) | C4'-C5' Bond Torsion | 301 ± 29° (trans, gauche) | nih.gov |

Investigation of Active Site Histidines and Intermolecular Nuclear Overhauser Effects (NOEs)

Intermolecular NOEs are critical for mapping the interactions between a ligand and its binding protein. For pdTp bound to staphylococcal nuclease, 19 intermolecular NOEs were identified between the inhibitor's protons and the ring protons of Tyr-85, Tyr-113, and Tyr-115. nih.gov These NOE constraints were instrumental in docking the NMR-derived solution structure of pdTp into the X-ray structure of the enzyme. nih.gov NOEs provide information on through-space proximity, with strong NOEs corresponding to distances less than 2.5 Å. oup.com The pattern of NOEs helps to define the relative orientation of the base and sugar moieties, for instance, distinguishing between syn and anti conformations around the glycosidic bond. oup.comoup.com While studies on nuclease mutants like H124L exist, the direct investigation of active site histidines in relation to pdTp binding is primarily contextualized by these broader structural determinations. pdbj.org

Computational Structural Biology and Molecular Modeling

Computational methods provide a theoretical framework for understanding the structural and electronic properties of this compound and its interactions.

Ab initio studies have been performed to calculate the relative stabilities of cations and radicals derived from pdTp. acs.org These calculations identified the most probable sites for hydride-ion abstraction (1', 2', 5-Me) and H-atom abstraction (4', 5', 5-Me), predicting regions of potential damage by electrophilic and radical agents. acs.org

Furthermore, molecular modeling techniques are essential for refining and validating structures derived from experimental data. Following the NMR docking of pdTp into the staphylococcal nuclease structure, van der Waals overlaps were removed through energy minimization. nih.gov Subsequent molecular dynamics simulations and further energy minimization produced no significant changes, indicating that the docked structure represents a stable global energy minimum rather than a local one. nih.gov Similarly, in studies of nuclease mutants, structures are determined using dynamic simulated annealing with constraints from experimental data like NOEs. pdbj.org

Table 3: Computational Studies on this compound

| Method | Focus of Study | Key Findings | Reference |

|---|---|---|---|

| Ab initio Calculations | Stability of pdTp-derived cations and radicals | Identified most probable sites of hydride and H-atom abstraction (1', 2', 4', 5', 5-Me). | acs.org |

| Energy Minimization & Molecular Dynamics | Refinement of NMR-docked structure of pdTp in staphylococcal nuclease | Removed van der Waals overlaps and confirmed the stability of the docked conformation in a global energy minimum. | nih.gov |

Ab Initio Studies of Molecular Geometry and Stability of Derived Species

Ab initio quantum-mechanical methods provide a foundational approach to understanding the intrinsic properties of molecules like this compound (pdTp) by solving the Schrödinger equation without empirical parameters. These computational studies are instrumental in elucidating the molecule's geometry and the stability of its various derived chemical species.

Research employing ab initio calculations has systematically investigated the geometric parameters and relative stabilities of cations and radicals derived from thymidine 3',5'-diphosphoric acid. acs.orgnih.gov Such studies are crucial for predicting how the molecule might be altered by carcinogenic agents of an electrophilic or radical nature. acs.orgnih.gov By calculating the energies of different isomeric forms, scientists can identify the most stable structures and the most likely sites of chemical attack.

One key finding from these theoretical studies is the identification of the most probable sites for hydride-ion abstraction, which are the 1', 2', and the methyl group on the thymine base (5-Me). acs.orgnih.gov Similarly, the most probable sites for H-atom abstraction have been identified as the 4', 5', and 5-Me positions. acs.orgnih.gov This regioselectivity in potential damage to the deoxyribose ring and the thymine moiety is a critical prediction derived from these computational models. acs.orgnih.gov The calculations often involve methods like Hartree-Fock (HF) and Density Functional Theory (DFT), using basis sets such as 3-21G* and 6-31G* to achieve a balance between computational cost and accuracy. acs.org

The stability of these derived species is a key determinant of their potential biological activity and their role in processes like DNA damage. The computational data provides a framework for understanding the initial chemical events that can lead to mutations or cell death.

| Derived Species | Predicted Site of Abstraction | Type of Abstraction | Significance |

| Cation | 1', 2', 5-Me | Hydride-ion | Predicts regioselectivity of damage by electrophilic agents. acs.orgnih.gov |

| Radical | 4', 5', 5-Me | H-atom | Predicts regioselectivity of damage by radical agents. acs.orgnih.gov |

Docking Simulations for Enzyme-Ligand Interactions

Docking simulations are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of this compound, these simulations are vital for understanding its interaction with enzymes, such as Staphylococcal Nuclease, for which it acts as a competitive inhibitor. nih.gov

A notable study combined Nuclear Magnetic Resonance (NMR) data with docking procedures to refine the conformation of pdTp when bound to Staphylococcal Nuclease in its ternary complex with Ca²⁺. nih.gov In the crystal structure of this complex, the conformation of the bound pdTp is influenced by interactions with an adjacent enzyme molecule in the crystal lattice, which is not representative of the solution state. nih.gov

To address this, researchers used experimentally determined distance restraints from NMR, including cobalt-to-nucleus distances and interproton distances from Nuclear Overhauser Effect (NOE) studies, to guide the docking of pdTp into the enzyme's active site. nih.gov The resulting solution-state conformation of bound pdTp was found to be high-anti (χ = 58 ± 10°) with a C2' endo/O1' endo sugar pucker. nih.gov This conformation differed significantly from that observed in the crystal structure, particularly in the rotations around the C4'-C5' and C5'-O5' bonds. nih.gov

The refined, NMR-docked structure was then subjected to energy minimization and molecular dynamics simulations, which confirmed its stability in a global energy minimum. nih.gov This work highlights the power of combining experimental data with computational modeling to achieve a more accurate representation of enzyme-ligand interactions. The docked structure revealed that the 5'-phosphate, coordinated to the metal ion, overlaps with its position in the X-ray structure and receives hydrogen bonds from both Arginine-35 and Arginine-87. nih.gov

| Parameter | NMR-Docked Structure Conformation | Crystalline Structure Conformation |

| Glycosidic Bond (χ) | high-anti (58 ± 10°) | Not specified |

| Sugar Pucker (δ) | C2' endo/O1' endo (143 ± 2°) | Not specified |

| C4'-C5' Bond (γ) | trans, gauche (301 ± 29°) | gauche, trans (186 ± 12°) |

| C5'-O5' Bond (β) | (-) or (+) clinal (92 ± 8° or 274 ± 3°) | (+) anticlinal (136 ± 10°) |

Prediction and Analysis of Cation and Radical Species

The prediction and analysis of cation and radical species derived from this compound are fundamental to understanding its chemical reactivity and its role in biological damage mechanisms. Ab initio studies have been pivotal in this area, providing detailed insights into the electronic structure and stability of these reactive intermediates. acs.orgnih.gov

These computational investigations calculate the relative stabilities of various isomeric cations and radicals that can be formed from the parent molecule. acs.orgnih.gov By analyzing key geometric parameters of these species, researchers can predict the most likely outcomes of electrophilic and radical attacks on the nucleotide. acs.orgnih.govresearchgate.net This predictive capability is crucial for understanding how environmental factors or metabolic processes can lead to DNA damage.

The studies have successfully identified the specific atoms on both the deoxyribose sugar ring and the thymine base that are most susceptible to attack. For instance, the abstraction of a hydride ion is predicted to occur preferentially at the 1', 2', or the 5-methyl positions. acs.orgnih.gov In contrast, the abstraction of a hydrogen atom is more likely at the 4', 5', or 5-methyl positions. acs.orgnih.gov These predictions about the regioselectivity of damage are a direct result of analyzing the calculated stabilities of the resulting carbocations and radicals. acs.orgnih.gov

This theoretical work provides a molecular-level rationale for the observed patterns of DNA damage by various carcinogenic agents and has implications for the design of radioprotective or radiosensitizing agents in cancer therapy. The analysis of these transient species helps to map out the potential chemical pathways that a damaged nucleotide can follow.

| Reactive Species | Predicted Site of Formation | Mechanism of Formation | Implication |

| Cation | 1'-position | Hydride-ion abstraction | Potential for DNA strand cleavage. |

| Cation | 2'-position | Hydride-ion abstraction | Can lead to sugar ring degradation. |

| Cation | 5-Methyl group | Hydride-ion abstraction | Alteration of the thymine base. |

| Radical | 4'-position | H-atom abstraction | Can initiate sugar-phosphate backbone cleavage. researchgate.net |

| Radical | 5'-position | H-atom abstraction | Can lead to strand breaks. |

| Radical | 5-Methyl group | H-atom abstraction | Can result in base modifications. |

Biochemical Roles and Molecular Mechanisms of Action of Thymidine 3 ,5 Diphosphate

Participation in Cellular Signaling Pathways

Function as a Potential Second Messenger

The role of Thymidine (B127349) 3',5'-diphosphate as a second messenger in cellular signaling pathways is not well-established in the current scientific literature. Second messengers are intracellular signaling molecules released by the cell in response to exposure to extracellular signaling molecules—the first messengers. While nucleotides are central to cellular signaling, there is no direct evidence to date that specifically implicates Thymidine 3',5'-diphosphate in this role.

Modulation of Specific Protein Kinase Activity

Similar to its role as a potential second messenger, the direct modulation of specific protein kinase activity by this compound has not been extensively documented. Protein kinases are crucial enzymes that regulate a wide array of cellular processes by phosphorylating other proteins. While this compound is known to inhibit certain enzymes, its specific interaction with and modulation of protein kinases remains an area for future investigation.

Influence on Fundamental Cellular Processes

Impact on Gene Expression Regulation

This compound has been identified as a selective small molecule inhibitor of Staphylococcal nuclease and tudor domain containing 1 (SND1). SND1 is a component of the RNA-induced silencing complex (RISC), which plays a critical role in miRNA-mediated gene silencing. By inhibiting SND1, this compound can influence the expression of various genes.

Research has demonstrated that the inhibition of SND1 by this compound leads to the up-regulation of apoptosis-related genes and certain tumor suppressor genes. nih.gov For instance, treatment of hepatocytes with this compound has been shown to significantly reduce the expression level and nuclear translocation of p65, a subunit of the NF-κB complex that regulates the expression of genes involved in inflammation and cell survival. nih.gov

| Target | Effect of this compound | Cellular Consequence |

| Staphylococcal nuclease and tudor domain containing 1 (SND1) | Inhibition of enzymatic activity | Modulation of miRNA-mediated gene silencing |

| p65 (NF-κB subunit) | Reduced expression and nuclear translocation | Down-regulation of inflammatory and survival gene expression |

| Apoptosis and tumor suppressor genes | Upregulation of expression | Promotion of programmed cell death and inhibition of tumor growth |

Effects on Cell Proliferation and Differentiation

The inhibitory action of this compound on SND1 has significant consequences for cell proliferation and differentiation, particularly in the context of cancer. Studies have shown that this compound exhibits anti-tumor efficacy in vivo. nih.gov

By inhibiting SND1, this compound can suppress tumor proliferation and the expression of tumor-initiating cell (TIC) markers. nih.gov Furthermore, it has been observed to inhibit the spherical formation of hepatocytes, a characteristic associated with cancer stem cells. nih.gov These findings highlight the potential of this compound as a modulator of cell proliferation and differentiation, primarily through its impact on oncogenic pathways.

| Process | Effect of this compound | Observed Outcome |

| Tumor Proliferation | Inhibition | Reduced tumor growth |

| Expression of TIC Markers | Inhibition | Suppression of cancer stem cell characteristics |

| Hepatocyte Sphere Formation | Inhibition | Disruption of cancer stem cell-like behavior |

General Regulation of Enzymatic Activities

The primary mechanism of action for this compound, as currently understood, is the regulation of enzymatic activities through competitive inhibition.

Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1): As previously mentioned, this compound is a selective inhibitor of SND1. nih.gov This nuclease is involved in various cellular processes, including transcriptional regulation and RNA processing. Its inhibition can therefore have wide-ranging effects on cellular function.

Micrococcal Nuclease: this compound also acts as a competitive inhibitor of Staphylococcal (Micrococcal) Nuclease. nih.govnih.gov This enzyme is a well-studied nuclease that cleaves DNA and RNA. The inhibitory properties of this compound have been characterized through structural studies, such as NMR docking, which have detailed its binding to the enzyme's active site. nih.gov

Beyond these specific examples, the broader impact of this compound on other enzymatic activities is not yet fully elucidated.

Enzymatic Interactions and Inhibitory Mechanisms Involving Thymidine 3 ,5 Diphosphate

Inhibition of Staphylococcal Nuclease

Staphylococcal nuclease, an extracellular enzyme from Staphylococcus aureus, catalyzes the hydrolysis of DNA and RNA. nih.gov Its activity is dependent on the presence of Ca²⁺ ions. pnas.org Thymidine (B127349) 3',5'-diphosphate is a well-established competitive inhibitor of this enzyme. nih.govmedchemexpress.com

Thymidine 3',5'-diphosphate is recognized as a potent and selective inhibitor of Staphylococcal nuclease. medchemexpress.comresearchgate.net The binding of pdTp to the enzyme, in the presence of Ca²⁺, leads to a significant increase in the thermodynamic stability of the protein structure. nih.gov This stabilization is a key feature of its inhibitory action. The Ki value for the nuclease-pdTp-Ca²⁺ complex is approximately 10⁻⁷ M, indicating a strong binding affinity. pnas.org

| Inhibitor | Enzyme | Ki Value (approximate) |

| This compound (pdTp) | Staphylococcal Nuclease | 10⁻⁷ M |

This table presents the approximate inhibition constant (Ki) for this compound with Staphylococcal Nuclease, demonstrating its high potency.

The formation of the ternary complex involving Staphylococcal nuclease, Ca²⁺, and this compound has been extensively studied through X-ray crystallography and NMR spectroscopy. nih.govnih.govnih.govnih.gov The thymine (B56734) ring of the inhibitor fits into a hydrophobic pocket within the enzyme's active site. nih.gov

The presence of a Ca²⁺ ion is crucial for the binding of pdTp and for the catalytic activity of the enzyme. pnas.org The calcium ion is directly involved in the stabilization of the enzyme-inhibitor complex. nih.gov It interacts with a phosphate (B84403) oxygen atom of the inhibitor, which helps to polarize the phosphodiester bond and facilitate nucleophilic attack. nih.govnih.gov While the carboxylate groups of Asp-21 and Asp-40 are direct ligands of the Ca²⁺ ion, the carboxylate of Glu-43 is not directly bonded to the calcium ion. pnas.org This separation is functionally important, allowing Glu-43 to act as a general base. pnas.org A water molecule bridges the Ca²⁺ and the carboxylate of Glu-43, serving a positioning role. pnas.org

Several active site residues play critical roles in the binding of this compound and the catalytic mechanism of Staphylococcal nuclease. nih.govtandfonline.com

Glu-43 : The carboxylate group of Glutamate-43 acts as a general base, abstracting a proton from a water molecule to promote a nucleophilic attack on the phosphorus atom. nih.govnih.gov

Arg-35 and Arg-87 : The guanidinium (B1211019) groups of Arginine-35 and Arginine-87 are vital for both binding and catalysis. nih.govnih.gov They form hydrogen bonds with the phosphate oxygen atoms of the inhibitor. nih.gov These interactions help to polarize the phosphodiester bond and are thought to stabilize the transition state. nih.govnih.gov Arg-87 is also proposed to act as a general acid group, donating a proton to the leaving 5'-oxygen during substrate hydrolysis. nih.govnih.gov

| Active Site Residue | Proposed Function in Inhibition and Catalysis |

| Glu-43 | Acts as a general base to activate a water molecule for nucleophilic attack. nih.govnih.gov |

| Arg-35 | Binds to the phosphate group of the inhibitor and helps stabilize the transition state. nih.govnih.gov |

| Arg-87 | Binds to the phosphate group, stabilizes the transition state, and may act as a general acid. nih.govnih.gov |

This table summarizes the key functions of the crucial active site residues of Staphylococcal Nuclease in the interaction with this compound.

The binding of this compound and Ca²⁺ induces conformational changes in Staphylococcal nuclease. pnas.org These changes are relatively minor but significant for the enzyme's function and stability. pnas.orgnih.gov Notably, upon inhibitor binding, Tyr-115 moves from a pocket to a position roughly parallel to the pyrimidine (B1678525) ring of the inhibitor. core.ac.uk This movement is part of a broader rearrangement in the active site that contributes to the tight binding of the inhibitor. nih.gov

The widely accepted mechanism for Staphylococcal nuclease action, inferred from the structure of the enzyme-pdTp-Ca²⁺ complex, involves a nucleophilic attack on the phosphorus atom. nih.govnih.gov A water molecule, activated by Glu-43 acting as a general base, performs this attack. nih.govnih.gov

The reaction is further facilitated by the electrostatic environment of the active site. The Ca²⁺ ion and the hydrogen bonds from Arg-35 and Arg-87 to the phosphate oxygen atoms polarize the phosphodiester bond, making the phosphorus atom more susceptible to nucleophilic attack. nih.govnih.gov These interactions are also believed to lower the energy of a trigonal bipyramidal transition state, thereby catalyzing the reaction. nih.govnih.gov The hydrolysis of a nucleic acid substrate results in the cleavage of the 5'-P-O bond. nih.govnih.gov In this proposed mechanism, the guanidinium ion of Arg-87 is positioned to donate a proton to the 5'-oxygen leaving group. nih.govnih.gov

Detailed Mechanism of Enzyme-Inhibitor Complex Formation

Modulation of Tudor Domain Containing 1 (SND1) Activity

This compound, also known as pdTp, has been identified as a significant modulator of the Tudor Domain Containing 1 (SND1) protein. SND1 is a multifunctional protein involved in various aspects of gene expression, including transcriptional coactivation and RNA metabolism. nih.gov

Selective Inhibitory Action on SND1 Enzyme

This compound acts as a selective small molecule inhibitor of Staphylococcal nuclease and Tudor domain containing 1 (SND1). medchemexpress.commedchemexpress.commedchemexpress.com Its inhibitory action is directed at the nuclease activity of the SND1 protein, which is conferred by its staphylococcal nuclease-like (SN) domains. nih.govmedchemexpress.com This selectivity allows for the targeted disruption of SND1's enzymatic functions within the cell. medchemexpress.com

Implications for MicroRNA Regulatory Complex (RISC subunit) Function

The SND1 protein is a recognized component of the RNA-induced silencing complex (RISC), which is central to microRNA (miRNA)-mediated gene silencing. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com The RISC complex utilizes small RNAs, like miRNAs, to guide the repression of target messenger RNAs (mRNAs). nih.gov By inhibiting SND1, this compound can interfere with the normal functioning of the RISC complex. medchemexpress.commedchemexpress.commedchemexpress.com This disruption has significant implications for the post-transcriptional regulation of genes controlled by miRNAs, as the stability and processing of miRNAs can be altered. nih.govnih.gov

Downstream Cellular Effects mediated through SND1 Inhibition (e.g., p65 expression, nuclear translocation, hepatocyte spherical formation)

The inhibition of SND1 by this compound leads to several observable downstream cellular effects, particularly in hepatocytes. One key effect is the significant reduction in the expression level of the p65 protein, a subunit of the NF-κB complex, and a decrease in its translocation to the nucleus. medchemexpress.commedchemexpress.com This effect was observed in both wild-type and specific transgenic mouse hepatocytes that overexpress SND1 when treated with 200 µM of this compound for 18 hours. medchemexpress.commedchemexpress.com Furthermore, the compound has been shown to inhibit the spherical formation of these hepatocytes, a process often associated with cellular transformation and tumorigenicity. medchemexpress.commedchemexpress.com

| Cellular Process | Observed Effect | Cell Type | Reference |

|---|---|---|---|

| p65 Expression | Significantly reduced | WT and Alb/SND1 Hepatocytes | medchemexpress.commedchemexpress.com |

| p65 Nuclear Translocation | Significantly reduced | WT and Alb/SND1 Hepatocytes | medchemexpress.commedchemexpress.com |

| Hepatocyte Spherical Formation | Inhibited | WT and Alb/SND1 Hepatocytes | medchemexpress.commedchemexpress.com |

Interactions with Other Nucleases and Related Enzymes (e.g., [3,5-2H2] tyrosyl nuclease)

Beyond its effects on SND1, this compound is also known to inhibit other nucleases. It is a selective inhibitor of [3,5-2H2] tyrosyl nuclease. medchemexpress.commedchemexpress.com Its interaction with nucleases is well-documented, with early research establishing it as a competitive inhibitor of Staphylococcal nuclease. nih.gov Detailed structural studies using NMR have elucidated the conformation of the enzyme-bound inhibitor, showing how it docks into the nuclease's active site. nih.gov This research highlights that while in a crystalline structure the inhibitor's conformation can be distorted by adjacent enzyme molecules, in solution it adopts a specific, undistorted conformation when bound to the enzyme. nih.gov

Broader Enzyme Regulation and Feedback Inhibition within Nucleotide Metabolism (referencing dTDP as an inhibitor of Thymidine Kinase)

This compound is a component of the broader nucleotide metabolism landscape, which is tightly regulated by feedback mechanisms to maintain a balanced supply of deoxynucleotide triphosphates (dNTPs) for DNA synthesis. wikipedia.orgpatsnap.com A key regulatory point in the thymidine salvage pathway is the enzyme Thymidine Kinase (TK), which catalyzes the initial phosphorylation of thymidine to thymidine monophosphate (dTMP). patsnap.comnih.gov

The activity of thymidine kinase is subject to feedback inhibition by a downstream product of the pathway, deoxythymidine triphosphate (dTTP). wikipedia.orgnih.gov The pathway proceeds from dTMP to deoxythymidine diphosphate (B83284) (dTDP), catalyzed by thymidylate kinase, and subsequently to dTTP, catalyzed by nucleoside diphosphate kinase. drugbank.comnih.gov The final product, dTTP, acts as an allosteric inhibitor of thymidine kinase, thus regulating its own production. wikipedia.orgnih.gov This feedback loop ensures that the cell does not overproduce thymidine nucleotides, maintaining homeostasis. wikipedia.org Disruption of this homeostatic mechanism can have significant effects on cell growth. nih.gov

| Enzyme | Reaction Catalyzed | Regulator | Regulatory Effect | Reference |

|---|---|---|---|---|

| Thymidine Kinase (TK) | Thymidine → dTMP | dTTP | Feedback Inhibition | wikipedia.orgnih.gov |

| Thymidylate Kinase | dTMP → dTDP | - | - | drugbank.comnih.gov |

| Nucleoside Diphosphate Kinase | dTDP → dTTP | - | - | nih.govresearchgate.net |

Metabolic Pathways and Biosynthetic/degradative Regulation of Thymidine Diphosphates

Involvement in Pyrimidine (B1678525) Metabolism and Deoxythymidine Triphosphate (dTTP) Biosynthesis

The formation of dTTP from thymidine (B127349) occurs through a sequential phosphorylation cascade. This process is a key part of the pyrimidine salvage pathway, which recycles nucleosides to form nucleotides.

The journey from the nucleoside thymidine to the DNA building block dTTP involves a series of phosphorylation steps, creating progressively higher-energy phosphate (B84403) derivatives. Thymidine is first phosphorylated to form deoxythymidine monophosphate (dTMP). hmdb.ca This molecule is then further phosphorylated to generate deoxythymidine diphosphate (B83284) (dTDP), the key intermediate in this cascade. medchemexpress.com The final phosphorylation step converts dTDP into deoxythymidine triphosphate (dTTP), which can then be incorporated into a growing DNA strand by DNA polymerases. hmdb.ca Each step is catalyzed by a specific kinase, ensuring the efficient and regulated production of dTTP for DNA replication and repair.

It is important to distinguish the metabolic intermediate deoxythymidine 5'-diphosphate (dTDP) from the specific compound thymidine 3',5'-diphosphate. The latter, also known as thymidine 3',5'-bisphosphate, is a pyrimidine deoxyribonucleoside with phosphate groups attached at two different positions on the deoxyribose sugar. drugbank.comnih.gov The primary intermediate in the phosphorylation cascade leading to dTTP is specifically the 5'-diphosphate form.

The conversion of thymidine to dTTP is a three-step enzymatic process. Each step is facilitated by a specific kinase that transfers a phosphate group from a donor molecule, typically Adenosine triphosphate (ATP).

Thymidine to dTMP: The initial step is catalyzed by Thymidine Kinase (TK) . This enzyme transfers a phosphate group from ATP to the 5' position of the deoxyribose sugar of thymidine, producing deoxythymidine monophosphate (dTMP) and Adenosine diphosphate (ADP). drugbank.com

dTMP to dTDP: The second phosphorylation is carried out by Thymidylate Kinase (TMPK) . This enzyme specifically phosphorylates dTMP to form deoxythymidine diphosphate (dTDP), again using ATP as the phosphate donor. medchemexpress.com TMPK is a crucial enzyme that sits (B43327) at the junction of both de novo and salvage pathways for dTTP synthesis. drugbank.com

dTDP to dTTP: The final step is catalyzed by Nucleoside Diphosphate Kinase (NDK) . This enzyme is not specific to thymidine nucleotides and facilitates the transfer of a phosphate group from ATP to various nucleoside diphosphates to form their corresponding triphosphates. In this context, it converts dTDP to dTTP, making it available for DNA synthesis. drugbank.com

Table 1: Enzymatic Steps in Thymidine Phosphorylation

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Thymidine | Thymidine Kinase (TK) | deoxythymidine monophosphate (dTMP) |

| 2 | dTMP | Thymidylate Kinase (TMPK) | deoxythymidine diphosphate (dTDP) |

| 3 | dTDP | Nucleoside Diphosphate Kinase (NDK) | deoxythymidine triphosphate (dTTP) |

Regulatory Mechanisms Governing Pyrimidine Nucleotide Homeostasis

To prevent the wasteful overproduction of nucleotides and to maintain appropriate ratios for cellular processes, the pyrimidine biosynthetic pathway is under stringent regulatory control. This regulation occurs at multiple levels, including feedback inhibition of enzymes and control of enzyme synthesis.

Feedback inhibition is a primary mechanism for the rapid control of metabolic pathways. In pyrimidine synthesis, the final products of the pathway can bind to and inhibit the activity of enzymes that function early in the pathway.

A key regulatory point is the enzyme Thymidine Kinase (TK). The activity of this enzyme is allosterically inhibited by the ultimate product of the pathway, deoxythymidine triphosphate (dTTP). nih.gov When dTTP levels are high, it binds to a regulatory site on TK, reducing its catalytic activity and thereby slowing down the production of dTMP from thymidine. This prevents the accumulation of excess thymine (B56734) nucleotides. Certain nucleotide analogues can antagonize this feedback inhibition, leading to a stimulation of thymidine phosphorylation. nih.gov

In the broader pyrimidine de novo synthesis pathway, other end-products also exert feedback control. For instance, Uridine (B1682114) triphosphate (UTP) and Cytidine triphosphate (CTP) can inhibit early enzymes in the pathway, such as carbamoyl (B1232498) phosphate synthetase II, ensuring that the production of all pyrimidine nucleotides is balanced with cellular demand. nih.gov

Table 2: Examples of Feedback Inhibition in Pyrimidine Metabolism

| Enzyme | Inhibitor | Pathway Step Regulated |

|---|---|---|

| Thymidine Kinase (TK) | deoxythymidine triphosphate (dTTP) | Thymidine → dTMP |

| Carbamoyl Phosphate Synthetase II | Uridine triphosphate (UTP) | First step of de novo pyrimidine synthesis |

| Aspartate Transcarbamoylase | Cytidine triphosphate (CTP) | Second step of de novo pyrimidine synthesis |

In addition to rapid allosteric regulation, the cell controls the amount of pyrimidine biosynthetic enzymes available through transcriptional and translational mechanisms. The expression of genes encoding key enzymes is often linked to the cell cycle and the cell's proliferative state.

For example, the expression of Thymidine Kinase 1 (TK1), the cytosolic form of the enzyme, is tightly regulated during the cell cycle. Its synthesis is largely restricted to the S phase, when DNA replication occurs and the demand for dTTP is highest. drugbank.com After the S phase is complete, the enzyme is degraded. This transcriptional regulation ensures that the machinery for thymidine salvage is present only when needed.

In bacteria, pyrimidine gene expression is often controlled by attenuation mechanisms. These involve regulatory sequences within the leader region of messenger RNA (mRNA) that can form different secondary structures. The intracellular concentration of pyrimidine nucleotides, such as UTP, can influence which structure is formed, leading to either the continuation of transcription or its premature termination. This allows the cell to halt the synthesis of pyrimidine biosynthetic enzymes when nucleotides are abundant.

Salvage Pathways of Thymidine

Cells can produce nucleotides through two main routes: the de novo synthesis pathway, which builds them from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. The salvage of thymidine is a particularly important process for providing the dTTP needed for DNA synthesis.

The thymidine salvage pathway begins with the transport of exogenous thymidine into the cell. The central enzyme in this pathway is Thymidine Kinase (TK) , which, as previously described, catalyzes the initial phosphorylation of thymidine to dTMP. hmdb.ca This initial phosphorylation effectively traps the molecule within the cell and commits it to further conversion into dTDP and dTTP. drugbank.com

Mitochondria have their own distinct pathway for dTTP synthesis to support the replication of mitochondrial DNA. This involves a specific mitochondrial enzyme, Thymidine Kinase 2 (TK2), which can salvage thymidine within the mitochondrion. nih.gov There is a dynamic relationship between the mitochondrial and cytosolic nucleotide pools, with evidence suggesting that thymidine phosphates can be exported from the mitochondria to the cytosol. nih.gov

The salvage pathway operates in parallel with the de novo synthesis pathway, where dTMP is produced by the methylation of deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase. wikipedia.org The relative contribution of each pathway to the total dTTP pool can vary depending on the cell type and metabolic state. Exogenous thymidine can significantly contribute to the formation of DNA-thymine by progressively diluting the dTTP synthesized de novo. capes.gov.br

Another key enzyme, Thymidine Phosphorylase (TP) , plays a competing role. It catalyzes the reversible breakdown of thymidine into thymine and 2-deoxy-D-ribose-1-phosphate. mdpi.com The balance between the activities of Thymidine Kinase (anabolic) and Thymidine Phosphorylase (catabolic) is crucial in regulating the intracellular availability of thymidine for incorporation into DNA. merckmillipore.com

Role of Thymidine Kinase in Nucleoside Phosphorylation

The synthesis of thymidine diphosphates is predominantly managed by the nucleoside salvage pathway, a critical process for recycling nucleosides from DNA degradation. The primary enzyme initiating this pathway is Thymidine Kinase (TK). patsnap.com Thymidine Kinase catalyzes the initial phosphorylation of thymidine to thymidine monophosphate (dTMP). patsnap.comebi.ac.uk This reaction is the rate-limiting step in the salvage pathway. researchgate.net

Following its synthesis, dTMP is sequentially phosphorylated to deoxythymidine diphosphate (dTDP) by the enzyme thymidylate kinase (TMPK). nih.govresearchgate.netdrugbank.com Subsequently, nucleoside diphosphate kinase (NDPK) catalyzes the final phosphorylation step to form deoxythymidine triphosphate (dTTP), which is then available for incorporation into DNA. nih.govresearchgate.net

In mammalian cells, two main isozymes of thymidine kinase exist: a cytosolic form (TK1) and a mitochondrial form (TK2). nih.govnih.gov

Thymidine Kinase 1 (TK1): The expression of TK1 is tightly regulated and dependent on the cell cycle. Its levels are low in non-dividing (G0/G1 phase) cells and increase significantly during the DNA synthesis (S) phase. nih.govnih.gov This cell-cycle dependency ensures that the building blocks for DNA are synthesized primarily when the cell is preparing to replicate its genome. wikipedia.org The activity of TK1 is also subject to allosteric regulation; ATP can induce a conformational change from a less active dimer to a more active tetramer, thereby enhancing its catalytic efficiency. nih.govwikipedia.org

Thymidine Kinase 2 (TK2): In contrast to TK1, TK2 is expressed constitutively, meaning its levels remain relatively stable regardless of the cell cycle. nih.gov Located in the mitochondria, TK2 is responsible for maintaining the mitochondrial dTTP pool, which is essential for the replication and repair of mitochondrial DNA. researchgate.netnih.gov

Table 1: Key Enzymes in Thymidine Diphosphate Synthesis

| Enzyme | Abbreviation | Function | Location (Mammals) | Regulation |

|---|---|---|---|---|

| Thymidine Kinase 1 | TK1 | Phosphorylates thymidine to dTMP | Cytosol | Cell-cycle dependent; ATP activation; dTTP feedback inhibition |

| Thymidine Kinase 2 | TK2 | Phosphorylates thymidine to dTMP | Mitochondria | Constitutively expressed |

| Thymidylate Kinase | TMPK | Phosphorylates dTMP to dTDP | - | Cell-cycle dependent |

Degradation Pathways via Thymidine Phosphorylase

The regulation of thymidine diphosphate pools involves not only synthesis but also degradation. The primary enzyme responsible for the catabolism of thymidine is Thymidine Phosphorylase (TP). wikipedia.orgnih.gov This enzyme does not act directly on thymidine diphosphates but rather on their precursor, thymidine. By degrading thymidine, TP effectively removes the initial substrate from the salvage pathway, thus preventing its conversion into mono-, di-, and triphosphates. researchgate.net

Thymidine phosphorylase catalyzes the reversible phosphorolysis of thymidine into thymine and 2-deoxy-alpha-D-ribose 1-phosphate. wikipedia.org Although the reaction is reversible, its primary physiological role is catabolic. wikipedia.org This process is a key part of pyrimidine metabolism, allowing for the recovery of the nucleobase thymine. wikipedia.org

A "futile cycle" can exist where dTMP is dephosphorylated back to thymidine by a 5'-deoxynucleotidase, and the resulting thymidine is then catabolized by thymidine phosphorylase. researchgate.net This cycle helps to fine-tune the intracellular pools of dTMP and, consequently, dTDP and dTTP. researchgate.net

The clinical significance of this pathway is highlighted by the autosomal recessive disorder Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE). wikipedia.orgnih.gov This disease is caused by mutations in the TYMP gene, which encodes for thymidine phosphorylase. nih.gov The resulting deficiency in TP activity leads to a systemic accumulation of thymidine, which in turn disrupts mitochondrial dNTP pools, impairs mitochondrial DNA replication, and leads to severe mitochondrial dysfunction. wikipedia.orgresearchgate.net

Table 2: Thymidine Degradation Pathway

| Enzyme | Abbreviation | Substrate | Products | Significance |

|---|

Metabolic Interconnections in Diverse Biological Systems and Organisms

The metabolic pathways involving thymidine diphosphates are fundamental to life but exhibit significant variations and interconnections across different biological entities.

In Viruses: Many viruses, particularly those in the Herpesviridae family, encode their own thymidine kinase. ebi.ac.uk Viral TK often has a broader substrate specificity compared to human TK1, allowing it to phosphorylate a wider range of nucleoside analogs. ebi.ac.ukresearchgate.net This feature is a cornerstone of antiviral therapy. Drugs like acyclovir (B1169) are nucleoside analogs that are preferentially phosphorylated (activated) by viral TK, but not efficiently by the host cell's TK. patsnap.com Once converted to their triphosphate form, these analogs act as DNA chain terminators, inhibiting viral replication with high selectivity. patsnap.comebi.ac.uk This represents a critical metabolic interconnection where viral enzymes are exploited for therapeutic intervention.

In Phages: Some bacteriophages have evolved unique mechanisms to manipulate and interconnect with the host's nucleotide metabolism. Certain phages can entirely replace thymidine in their DNA with hypermodified bases, such as 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU). oup.com This is achieved through a suite of phage-encoded enzymes that deplete the host's dTTP pool while simultaneously synthesizing 5-hmdUTP for their own DNA replication. oup.com This represents a complete co-opting of the host's metabolic machinery for the phage's reproductive needs.

In Other Organisms: The diversity of these pathways extends to other organisms. For instance, the fruit fly Drosophila melanogaster possesses a deoxynucleoside kinase with a broader substrate specificity than the distinct kinases found in mammals, capable of phosphorylating various pyrimidine and purine (B94841) nucleosides. researchgate.net This suggests different evolutionary strategies for regulating deoxynucleotide pools.

Table 3: Comparative Properties of Thymidine Kinase in Different Organisms

| Organism | Enzyme(s) | Key Feature | Significance |

|---|---|---|---|

| Mammals | TK1, TK2 | Isozymes with distinct regulation and localization (cytosolic vs. mitochondrial) | Links DNA replication to cell cycle and mitochondrial maintenance |

| Herpes Viruses | Viral TK (e.g., HSV-1 TK) | Broad substrate specificity | Essential for viral replication; key target for antiviral drugs (e.g., acyclovir) |

| Phages (e.g., SPO1) | Various phage-encoded enzymes | Pathway to replace thymidine with hypermodified bases | Hijacks host metabolism to produce unique viral DNA |

Synthetic Methodologies and Development of Thymidine 3 ,5 Diphosphate Derivatives

Chemical Synthesis Approaches for Thymidine (B127349) 3',5'-Diphosphate and its Stable Salt Forms

The chemical synthesis of nucleotides such as thymidine 3',5'-diphosphate (pdTp) involves the formation of phosphodiester bonds, a process that has been the subject of extensive study. The primary challenge lies in activating a phosphomonoester group of one nucleotide to react with the hydroxyl group of another component. The mechanism of internucleotide phosphodiester group formation has been investigated using various condensing reagents, with arylsulphonyl chlorides and dicyclohexylcarbodiimide (B1669883) (DCC) being prominent examples. oup.com

With reagents like arylsulphonyl chloride, a highly reactive monomeric nucleotide derivative, potentially a nucleoside metaphosphate, is formed as an intermediate. oup.com However, the presence of existing phosphodiester groups in the starting materials can lead to the formation of less reactive derivatives with trisubstituted pyrophosphoryl residues, which can complicate the synthesis. oup.com To circumvent these issues, strategies involving the reversible blocking of phosphodiester groups of the nucleoside component have been proposed. oup.com For instance, the reaction with DCC can convert these groups into dicyclohexylurea derivatives that are easily hydrolysable. oup.com This allows the nucleotide component to react more efficiently. oup.com

Rational Design and Synthesis of Analogs and Modified Derivatives

The rational design of analogues of this compound is a key strategy for developing new therapeutic agents and research tools. By systematically modifying the structure of the nucleoside, researchers can fine-tune its biological activity, specificity, and pharmacokinetic properties.

Structural Modifications for Altered Biological Activity or Specificity

Structural modification of nucleosides by attaching different functional groups can produce compounds with significant biological activity. These modifications can be aimed at enhancing binding affinity to target enzymes or nucleic acid sequences, increasing resistance to degradation by nucleases, or altering the molecule's ability to be transported across cell membranes.

One approach involves creating hybrid molecules. For example, hybrids of 5,8-quinolinedione (B78156) with thymidine derivatives have been synthesized and evaluated as substrates for the enzyme DT-diaphorase (NQO1), which is overexpressed in many human cancers. nih.gov The synthesis involves connecting the 5,8-quinolinedione moiety with thymidine derivatives, such as 3-azido-3-deoxythymidine, in the presence of potassium carbonate and tetrahydrofuran. nih.gov

Another strategy focuses on modifying the sugar moiety. The synthesis of 3'-C-methylene-modified thymidine has been reported as a method to create a new backbone for oligonucleotides. nih.gov These modifications have been shown to confer superior antisense properties, including enhanced nuclease resistance and higher binding affinity to target RNA. nih.gov Similarly, dithymidine phosphate (B84403) analogues containing 3'-thiothymidine, where the 3'-bridging oxygen atom is replaced by sulfur, have been prepared using phosphoramidite (B1245037) chemistry. oup.com This substitution creates a phosphorothioate (B77711) linkage that is more resistant to hydrolysis by nucleases like nuclease P1. oup.com

The table below summarizes selected structural modifications and their intended effects.

| Modification Type | Example Derivative | Synthetic Approach | Intended Effect / Observed Property | Reference |

|---|---|---|---|---|

| Hybridization with Bioactive Moiety | 5,8-Quinolinedione-thymidine hybrid | Reaction of 6,7-dichloro-5,8-quinolinedione with 3-azido-3-deoxythymidine | Substrate for NQO1 enzyme for potential anticancer activity | nih.gov |

| Sugar Moiety Modification | 3'-C-methylene thymidine | Synthesized from 3'-C-iodomethyl nucleoside intermediates | Enhanced nuclease resistance and binding affinity for antisense applications | nih.gov |

| Phosphate Backbone Modification | Dithymidine-3'-S-phosphorothioate | Prepared from a 5'-O-monomethoxytritylthymidine-3'-S-phosphorothioamidite intermediate | Increased resistance to nuclease hydrolysis | oup.com |

Synthesis of 3'-O-acyl Derivatives for Intracellular Nucleotide Delivery

The delivery of phosphorylated nucleosides like this compound into cells is hampered by the negative charge of the phosphate groups, which prevents passive diffusion across the cell membrane. To overcome this, prodrug strategies involving the masking of these charges are employed. While the scientific literature details methods for creating 3'-O-acyl derivatives to aid intracellular delivery, these studies have primarily focused on thymidine 5'-phosphate (TMP) rather than this compound. For instance, a convenient route has been described for attaching various acyl groups to the 3'-oxygen of TMP. nih.gov These zwitterionic derivatives are designed to partially mask the anionic charges through intramolecular interactions, potentially allowing them to diffuse into cells where hydrolysis would release the active nucleotide. nih.govacs.org However, specific synthetic routes for 3'-O-acyl derivatives starting from this compound are not detailed in the available research.

Development of Oligomers with Internucleotide Phosphoramidate (B1195095) Linkages

To improve the stability and cellular uptake of oligonucleotides, the natural phosphodiester backbone can be replaced with modified linkages. One such modification is the phosphoramidate linkage, where a non-bridging oxygen atom of the phosphate group is replaced by a nitrogen atom. A stepwise synthesis for oligomers containing these linkages has been developed. researchgate.net This method involves the condensation of a nucleoside 3'-phosphate (e.g., 5'-amino-5'-deoxythymidine (B1215968) 3'-phosphate) with an aminonucleoside (e.g., 5'-amino-5'-deoxy-3'-O-mono-p-methoxytrityl-thymidine). researchgate.net The formation of the internucleotide 3'-5' phosphoramidate bond is achieved through a direct coupling of the phosphoryl and amino groups, facilitated by condensing agents such as triphenylphosphine (B44618) and dipyridyl disulfide. researchgate.net

Creation of Chiral Ligands and Metal Complexes from Dideoxythymidine

The development of chiral ligands is crucial for asymmetric catalysis, a field essential for the synthesis of enantiomerically pure pharmaceuticals. sigmaaldrich.com These ligands often coordinate with a transition metal to form a chiral catalyst that can selectively produce one enantiomer of a desired product. While various molecular scaffolds are used to create chiral ligands, the use of 2',3'-dideoxythymidine as a direct precursor for the synthesis of such ligands or their metal complexes is not described in the surveyed scientific literature. Research in this area tends to focus on established families of ligands like those with C2 symmetry, such as BINAP and DuPhos, or on developing novel P-chirogenic ligands from more common starting materials. sigmaaldrich.comnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. By synthesizing a series of related analogues and evaluating their effects, researchers can identify the key moieties responsible for efficacy and selectivity.

For thymidine derivatives, SAR studies have been crucial in optimizing their therapeutic potential. In the case of the 5,8-quinolinedione-thymidine hybrids designed as NQO1 substrates, SAR analysis revealed important structural determinants for enzymatic conversion. nih.gov For instance, the position of nitrogen atoms within the quinolinedione ring was found to influence the rate of enzymatic conversion. nih.gov Molecular docking studies further supplemented these findings, showing that the arrangement of the thymidine moiety in the enzyme's binding pocket is dependent on the substituent at its C3' position. nih.gov Specifically, a 3'-azido group was observed to form hydrogen bonds with different amino acid residues (GLY193 and TYR128) compared to a 3'-deoxy derivative, which interacted with GLY193, GLY149, and the FAD cofactor. nih.gov This highlights how seemingly minor structural changes can significantly alter molecular interactions and, consequently, biological activity.

The table below outlines key findings from SAR studies on certain thymidine derivatives.

| Derivative Series | Target | Key Structural Feature Studied | SAR Finding | Reference |

|---|---|---|---|---|

| 5,8-Quinolinedione-thymidine hybrids | NQO1 Enzyme | Substituent at the C3' position of thymidine | The nature of the C3' substituent (e.g., azido (B1232118) vs. hydrogen) alters the hydrogen bonding network within the enzyme's active site, affecting ligand binding and activity. | nih.gov |

| 5,8-Quinolinedione-thymidine hybrids | NQO1 Enzyme | Position of nitrogen atoms in the quinolinedione moiety | The location of nitrogen atoms influences the enzymatic conversion rate. | nih.gov |

Analytical Methodologies for Studying Thymidine 3 ,5 Diphosphate in Research

Spectroscopic and Spectrometric Methods for Structural Characterization

Mass Spectrometry (MS) for Product Identification

Mass spectrometry (MS) is a powerful analytical tool for the identification and structural characterization of nucleic acid constituents, including Thymidine (B127349) 3',5'-diphosphate and its related products. Techniques such as Laser Desorption Fourier-Transform Mass Spectrometry (LD FTMS) and Electrospray/Tandem Mass Spectrometry (ES/MS-MS) are utilized for the direct detection of products, often following separation by methods like high-performance liquid chromatography (HPLC). nih.gov

In research, these MS techniques are applied to identify decomposition or reaction products. For instance, studies on the gamma radiolysis of thymidylyl (3'-->5') thymidine (TpT) have used a combination of HPLC and LD FTMS to isolate and identify various products. nih.gov The resulting mass spectra can identify major products like thymine (B56734) and thymidine 3'-monophosphate, as well as minor products such as hydroxy-5,6-dihydrothymidine monophosphate and thymine glycol. nih.gov ES/MS-MS has been effectively used to characterize thymine-thymine photoproducts at different levels, from the base to the dinucleotide. photobiology.com The fragmentation patterns observed in the mass spectra provide critical information for confirming the identity of these molecular species. photobiology.com

Enzyme Activity Assays and Kinetic Studies

Enzyme activity assays are crucial for studying the enzymes that metabolize or interact with thymidine and its phosphorylated derivatives. These assays allow researchers to characterize the catalytic behavior of enzymes like thymidine phosphorylase and thymidine kinase. creative-enzymes.comcreative-enzymes.com Spectrophotometric assays are commonly employed to continuously measure enzyme activity. creative-enzymes.comcreative-enzymes.com For example, thymidine phosphorylase activity can be determined by monitoring the change in absorption at 290 nm, which corresponds to the conversion of thymidine. creative-enzymes.commdpi.com Similarly, thymidine kinase activity can be measured using a coupled spectrophotometric assay where the production of ADP is linked to NADH oxidation, monitored at 340 nm. creative-enzymes.com

Measurement of Phosphorylation Rates and Product Formation

The rate of phosphorylation and the formation of products like Thymidine 3',5'-diphosphate are key parameters in understanding the kinetics of enzymes such as thymidylate kinase (TMPK). acs.orgmedchemexpress.com TMPK catalyzes the phosphorylation of thymidine 5'-monophosphate (dTMP) to thymidine 5'-diphosphate (dTDP). acs.orgmedchemexpress.com The activity of this enzyme, and thus the rate of product formation, can be monitored by measuring the levels of the resulting diphosphate (B83284) product. medchemexpress.com

Determination of Enzymatic Kinetic Parameters (e.g., Kₘ, kcat, Kᵢ)

Determining the kinetic parameters of an enzyme provides fundamental insights into its efficiency and its affinity for substrates and inhibitors. The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and it is often used as an indicator of the enzyme's affinity for its substrate. youtube.com The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. youtube.com The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency. youtube.com

For enzymes like human thymidine phosphorylase (hTP), steady-state kinetic parameters such as Kₘ and kcat are measured using stopped-flow spectrophotometry, with data typically conforming to Michaelis-Menten kinetics. nih.gov The inhibition constant (Kᵢ) quantifies the potency of an inhibitor. For instance, mechanistic studies on natural product inhibitors of thymidine phosphorylase have determined their Kᵢ values, which ranged from 25.6 to 419.0 μM. nih.gov

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Human Thymidine Phosphorylase (hTP) | Thymidine (dT) | Apparent Kₘ | Variable (e.g., lower affinity at 37°C with saturating arsenate) | nih.gov |

| Human Thymidine Phosphorylase (hTP) | Thymidine (dT) | kcat | Similar values for arsenolytic and phosphorolytic reactions | nih.gov |

| Thymidine Phosphorylase (TP) | Masoprocol (Inhibitor) | Kᵢ | 25.6 ± 0.008 μM | nih.gov |

| Thymidine Kinase (TK) | Azidothymidine | Apparent Kₘ | 3.0 μM | pnas.org |

Elucidation of Enzyme Inhibition Modes (e.g., competitive inhibition)

Understanding the mode of enzyme inhibition is critical for drug design and for elucidating biochemical pathways. This compound itself has been identified as a competitive inhibitor of Staphylococcal Nuclease. nih.gov This mode of inhibition implies that the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate.

Kinetic studies are employed to determine the specific mode of inhibition. By measuring the enzyme's reaction rates at various substrate and inhibitor concentrations, researchers can generate plots, such as Lineweaver-Burk plots, to distinguish between different inhibition mechanisms. nih.gov Studies on inhibitors of thymidine phosphorylase have identified various modes, including competitive, non-competitive, mixed, and uncompetitive inhibition, depending on the specific compound. mdpi.comnih.gov For example, the natural product Masoprocol was found to be a competitive inhibitor of thymidine phosphorylase. nih.gov

Cell-Based Assays for Biological Activity Evaluation in Research Models

Cell-based assays are indispensable for evaluating the biological effects of compounds like this compound in a biologically relevant context. These assays can measure a wide range of cellular responses, including proliferation, cytotoxicity, and specific pathway modulation.

One of the most common methods to assess antiproliferative activity is the methyl-[³H]-thymidine incorporation assay. nih.gov This assay measures the incorporation of radiolabeled thymidine into the DNA of dividing cells and is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, which indicates its antiproliferative potency. nih.gov

This compound has been evaluated for its anti-tumor efficacy in research models. In studies involving human hepatocellular carcinoma, it was shown to inhibit tumor proliferation and up-regulate the expression of apoptosis-related genes. medchemexpress.com Such cell-based assays can involve treating cancer cell lines with the compound and then measuring outcomes like cell viability (e.g., using MTT or MTS assays), cell cycle distribution, or the expression of specific protein markers. mdpi.comselleckchem.comnih.gov For example, this compound was shown to reduce the expression and nuclear translocation of the p65 protein in hepatocytes. medchemexpress.com

| Assay Type | Purpose | Example Application for Thymidine Compounds | Measured Endpoint | Reference |

|---|---|---|---|---|

| [³H]Thymidine Incorporation | Measure cell proliferation | Screening antiproliferative agents against cancer cells | IC₅₀ value | nih.gov |

| MTT/MTS Assay | Measure cell viability/cytotoxicity | Evaluating cytotoxicity of thymidine phosphorylase inhibitors | Cell viability percentage | mdpi.comnih.gov |

| Tumor Spheroid Formation | Evaluate anti-tumor and anti-stemness activity | Inhibition of spherical formation of hepatocytes by this compound | Number and size of spheroids | medchemexpress.com |

| Western Blot / Immunofluorescence | Measure protein expression and localization | Effect of this compound on p65 expression and nuclear translocation | Protein band intensity / fluorescence signal | medchemexpress.com |

Research Applications and Broader Implications

Application as a Substrate in Biochemical Reactions

Contrary to functioning as a catalyst, Thymidine (B127349) 3',5'-diphosphate acts as a critical substrate and intermediate in a variety of enzyme-catalyzed biochemical reactions. It is a key product in the pyrimidine (B1678525) synthesis pathway, formed through the phosphorylation of 5'-thymidine monophosphate (dTMP) by the enzyme thymidylate kinase (TMPK), a reaction that requires ATP and magnesium ions. medchemexpress.com Subsequently, this diphosphate (B83284) form (now typically referred to as deoxythymidine diphosphate or dTDP) serves as the immediate substrate for the same enzyme, TMPK, or for nucleoside diphosphate kinases, which further phosphorylate it to create deoxythymidine triphosphate (dTTP). medchemexpress.comdrugbank.com The formation of dTTP is an essential step for DNA synthesis. drugbank.com Therefore, the role of thymidine diphosphate is not to catalyze reactions, but to act as an essential stepping stone in the metabolic pathway that supplies the building blocks for DNA replication and repair. drugbank.com

Function as a Molecular Probe for Elucidating Enzymatic Mechanisms

Thymidine 3',5'-diphosphate and its derivatives are valuable as molecular probes for investigating the mechanisms of various enzymes. As a competitive inhibitor of staphylococcal nuclease, pdTp can be used to study the active site and catalytic mechanism of this enzyme. mybiosource.com Furthermore, it is recognized and utilized as a substrate by T4 RNA ligase, enabling its use in the enzymatic construction of oligodeoxyribonucleotides, which can help in studying the ligation process itself. mybiosource.com

While probes are often based on the monophosphate form, the principles apply to the broader class of thymidine nucleotides. For instance, a colorimetric probe, p-nitrophenyl 5′-thymidine monophosphate (TMP-pNP), has long been the standard for monitoring the activity of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1). nih.govacs.org More advanced chemiluminescent probes based on the same principle have been developed for more sensitive detection. nih.govacs.org Theoretical studies on this compound itself, using ab initio calculations, have helped identify the most probable sites of molecular damage from radicals and cations, providing fundamental insights into how the molecule might interact with carcinogenic agents or within an enzyme's active site during a reaction. nih.gov

Development of Research Reagents and Analytical Standards

This compound is commercially available as a high-purity chemical reagent, underscoring its importance as an analytical standard in biochemical research. mybiosource.comsigmaaldrich.com Its stability and well-defined properties allow it to be used as a reference compound in various analytical techniques, including HPLC. sigmaaldrich.com A specific application is its use as a substrate in the development and validation of new analytical methodologies. For example, its sodium salt has been employed as a substrate to test the effectiveness of an online monitoring system for nucleoside monophosphate and nucleotide diphosphate phosphorylation reactions. sigmaaldrich.com This use as a standard substrate is critical for ensuring the accuracy and reproducibility of enzymatic assays and for comparing the activities of different enzyme preparations.

Contributions to Fundamental Understanding of Cellular Signaling and Regulation

This compound and related molecules have provided significant insights into cellular signaling and regulation. As a selective inhibitor of SND1, a component of the RISC complex, pdTp directly links nucleotide metabolism to the regulation of gene expression via the miRNA pathway. medchemexpress.com Inhibition of SND1 by pdTp has been shown to reduce the expression and nuclear translocation of p65, a subunit of the NF-κB transcription factor, thereby modulating inflammatory and cell survival signals. medchemexpress.com Additionally, thymidine nucleotides are involved in the regulation of DNA topology through enzymes like DNA topoisomerase I, which alleviates torsional stress during DNA replication and transcription. drugbank.com The broader family of thymidine derivatives also plays a role in feedback regulation; for example, the analog 5'-amino-5'-deoxythymidine (B1215968) can counteract the feedback inhibition of thymidine kinase by dTTP, demonstrating the complex homeostatic mechanisms that regulate nucleotide pools. nih.gov

Insights into Nucleotide Metabolism and DNA Biosynthesis

The study of thymidine diphosphates is central to understanding nucleotide metabolism and DNA biosynthesis. Thymidine nucleotides are synthesized through two main pathways: the de novo pathway and the salvage pathway. In the de novo pathway, uridine (B1682114) nucleotides are converted to deoxyuridine monophosphate (dUMP), which is then methylated by thymidylate synthase to form deoxythymidine monophosphate (dTMP). nih.gov The salvage pathway reclaims thymidine from DNA degradation, using the enzyme thymidine kinase to phosphorylate it to dTMP. hmdb.caresearchgate.net

From dTMP, the pathway proceeds sequentially:

dTMP to dTDP : Thymidylate kinase catalyzes the phosphorylation of dTMP to form deoxythymidine diphosphate (dTDP). medchemexpress.comdrugbank.com

dTDP to dTTP : Nucleoside diphosphate kinases then phosphorylate dTDP to produce deoxythymidine triphosphate (dTTP). drugbank.com

dTTP is one of the four essential deoxynucleoside triphosphates required by DNA polymerases for the synthesis of DNA. wikipedia.org The tightly regulated synthesis of thymidine nucleotides is crucial for cell division and repair, and disruptions in this pathway can halt DNA replication.

Table 1: Key Enzymes in Thymidine Diphosphate Metabolism

| Enzyme | Abbreviation | Function | Role related to Thymidine Diphosphate |

| Thymidylate Kinase | TMPK | Phosphorylates dTMP to dTDP and dTDP to dTTP. | Produces and consumes dTDP. medchemexpress.comdrugbank.com |

| Nucleoside Diphosphate Kinase | NDPK | Transfers a phosphate (B84403) group from ATP to NDPs (like dTDP) to form NTPs (like dTTP). | Consumes dTDP to produce dTTP. drugbank.com |

| Ribonucleotide Reductase | RNR | Reduces ribonucleoside diphosphates (like UDP) to deoxyribonucleoside diphosphates (dUDP). | Produces the precursor for the de novo synthesis of thymidine nucleotides. nih.gov |

| Thymidylate Synthase | TS | Methylates dUMP to form dTMP. | Produces the precursor (dTMP) for dTDP synthesis. nih.gov |

Exploration as a Modulator of Cellular Processes for Antiviral and Antineoplastic Research

This compound and a vast array of synthetic thymidine analogs are extensively explored as modulators of cellular processes, primarily for antiviral and anticancer therapies. nih.gov The core strategy relies on targeting nucleotide metabolism, which is often upregulated in rapidly proliferating cancer cells and in cells infected with viruses. researchgate.net

Antineoplastic Research: this compound itself has demonstrated anti-tumor efficacy in mouse models of human hepatocellular carcinoma by inhibiting the oncogenic protein SND1. medchemexpress.com Many thymidine analogs function as antimetabolites. nih.gov After entering the cell, they are phosphorylated to their di- and triphosphate forms. These activated analogs can then inhibit key enzymes in DNA synthesis. For example, the triphosphate form of 3'-amino-3'-deoxythymidine (B22303) is a competitive inhibitor of DNA polymerase-alpha with respect to dTTP. nih.gov Furthermore, inhibitors of thymidine phosphorylase, an enzyme involved in thymidine catabolism, are being investigated as anticancer agents because this enzyme is often overexpressed in tumors and promotes angiogenesis. dntb.gov.uaresearchgate.net Thymidine has also been used in combination therapies to increase the sensitivity of cancer cells to other chemotherapeutic agents like 1-beta-D-arabinofuranosylcytosine (ara-C). nih.gov